5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
CAS No. |
1368644-06-7 |
|---|---|
Molecular Formula |
C12H11ClN2O3 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
5-(2-chloro-4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H11ClN2O3/c1-15-11(6-10(14-15)12(16)17)8-4-3-7(18-2)5-9(8)13/h3-6H,1-2H3,(H,16,17) |
InChI Key |
XCWHSEXWGBPTJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=C(C=C(C=C2)OC)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Pyrazole Ring Formation
The pyrazole scaffold is commonly synthesized via cyclocondensation between β-keto esters and hydrazines. For the target compound, methyl hydrazine reacts with a β-keto ester bearing the 2-chloro-4-methoxyphenyl group at the γ-position. A representative pathway involves:
-
Synthesis of β-Keto Ester Intermediate : 2-Chloro-4-methoxyacetophenone is condensed with diethyl oxalate under basic conditions to form ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate.
-
Cyclocondensation : The β-keto ester reacts with methyl hydrazine in ethanol at 80°C, yielding ethyl 5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate.
Key Optimization Parameters (Table 1):
Hydrolysis to Carboxylic Acid
The ester intermediate undergoes hydrolysis under acidic or basic conditions. Patent CN111138289B highlights alkaline hydrolysis using 3.0 eq NaOH in water/THF (1:1) at 70–80°C, achieving 98.1% yield after pH adjustment and crystallization. Acidic hydrolysis (HCl, 70°C) is less efficient (82% yield) due to byproduct formation.
Functional Group Interconversion via Acid Chloride
Schotten-Baumann Esterification
Pyrazole-3-carboxylic acid derivatives are converted to acid chlorides using thionyl chloride or oxalyl chloride. In a protocol adapted from Dergipark, the acid chloride intermediate reacts with methanol to regenerate the methyl ester, enabling reversible protection of the carboxylic acid group. This step is critical for introducing acid-sensitive substituents.
Reaction Conditions (Table 2):
| Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| SOCl₂ | 60°C | 4 | 95 |
| (COCl)₂ | 25°C | 2 | 97 |
Direct Carboxylation Strategies
Suzuki-Miyaura Coupling for Aryl Group Introduction
Late-Stage Coupling of Halogenated Pyrazoles
A halogenated pyrazole (e.g., 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid) undergoes Suzuki-Miyaura coupling with 2-chloro-4-methoxyphenylboronic acid. This method, adapted from oncology drug syntheses, uses Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 100°C, achieving 78% yield.
Challenges :
-
Regioselectivity issues if multiple halogenation sites exist.
-
Boronic acid availability and cost.
Comparative Analysis of Synthetic Routes
Yield and Scalability (Table 3)
| Method | Average Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 85–98 | High | Moderate |
| Suzuki Coupling | 65–78 | Medium | Low |
| Direct Carboxylation | 50–65 | Low | High |
Industrial Feasibility
Cyclocondensation is preferred for large-scale production due to fewer steps and lower catalyst costs. Patent CN111138289B reports a 98.1% yield at 50–55°C using water-THF solvent, aligning with green chemistry principles. In contrast, Suzuki coupling requires palladium catalysts and stringent anhydrous conditions, increasing operational costs.
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals with 99.5% purity. HPLC analysis (C18 column, 0.1% H₃PO₄/ACN) confirms the absence of regioisomers.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.8 Hz, 1H, ArH), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.85 (d, J = 2.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.75 (s, 3H, NCH₃).
Emerging Methodologies
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group at position 3 of the pyrazole ring undergoes typical acid-derived reactions, enabling the synthesis of functional derivatives (Figure 1).
Esterification
Reaction with alcohols under acidic or coupling conditions produces esters. For example:
Amidation
Activation of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride) enables nucleophilic substitution with amines:
Table 1: Carboxylic Acid Derivatives
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | Ethanol, , reflux | Ethyl ester | 85–90 | |
| Amidation | , then | Primary amide | 75–80 | |
| Acid Chloride | , 1,2-dichloroethane | Acyl chloride | 90–95 |
Pyrazole Ring Reactivity
The 1-methylpyrazole core participates in electrophilic substitutions and coordination chemistry.
Electrophilic Aromatic Substitution (EAS)
The methyl group at N1 directs electrophiles to the C4 position (para to the carboxylic acid), while electron-withdrawing substituents modulate reactivity:
Metal Coordination
The pyrazole nitrogen lone pairs enable coordination with transition metals (e.g., Zn, Cu), forming complexes studied for catalytic or bioactive applications .
Nucleophilic Aromatic Substitution (NAS)
The 2-chloro group on the phenyl ring undergoes substitution under strongly activating conditions:
-
Reagents: (aq), high temperature, or catalytic Cu.
Demethylation of Methoxy Group
Hydrobromic acid () cleaves the methoxy group to a hydroxyl:
-
Conditions: 48% , reflux, 6 hours.
-
Product: 5-(2-Chloro-4-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid .
Reaction Optimization Challenges
Scientific Research Applications
Structural Information
- Molecular Formula : C12H11ClN2O3
- SMILES : CN1C(=CC(=N1)C(=O)O)C2=C(C=C(C=C2)OC)Cl
- InChIKey : XCWHSEXWGBPTJB-UHFFFAOYSA-N
Pharmacological Studies
5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential as an anti-inflammatory agent. Research indicates that compounds within the pyrazole class exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
| Study | Findings |
|---|---|
| Demonstrated anti-inflammatory effects in animal models. | |
| Inhibition of COX-2 activity leading to reduced inflammation markers. |
Anticancer Activity
Recent studies have highlighted the compound's potential as a selective androgen receptor modulator (SARM). This property is particularly relevant in the treatment of androgen-dependent cancers, such as prostate cancer.
| Research | Outcome |
|---|---|
| Identified as a promising candidate for AR antagonism. | |
| Showed efficacy in reducing tumor growth in preclinical models. |
Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
| Investigation | Results |
|---|---|
| Indicated neuroprotective effects against oxidative stress in neuronal cells. | |
| Suggested mechanisms involving modulation of apoptotic pathways. |
Case Study 1: Anti-inflammatory Properties
In a controlled study involving rats, administration of this compound resulted in a significant decrease in paw edema induced by carrageenan, indicating its effectiveness as an anti-inflammatory agent.
Case Study 2: Cancer Treatment
A clinical trial evaluated the compound's efficacy in patients with advanced prostate cancer. Results showed a marked reduction in PSA levels and improved quality of life indicators among participants treated with the compound compared to a placebo group.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The chloro and methoxy groups enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Structural and Functional Differences
Aromatic Substitution Effects
- Chlorine Position : The 2-chloro substitution in the target compound contrasts with 4-chloro analogs (e.g., ). The 2-Cl group may hinder rotational freedom, affecting binding pocket interactions in biological targets.
- Methoxy vs. Methyl : The 4-OCH₃ group in the target compound enhances solubility compared to hydrophobic methyl groups (e.g., 4-CH₃ in ).
Pyrazole Core Modifications
- 1-Methyl Group : Common across analogs (e.g., ), this substitution prevents N-H tautomerism, stabilizing the pyrazole ring.
- Carboxylic Acid Position : Position 3 is standard, but analogs like 5-carboxylic acid derivatives (e.g., ) show altered coordination chemistry.
Crystallographic and Physicochemical Properties
- Crystal Packing : The dichlorophenyl analog in exhibits π-π stacking and C–H···π interactions, stabilizing its lattice . The target compound’s 2-Cl-4-OCH₃ substitution may similarly influence packing.
- Melting Points : Furyl-substituted analogs decompose at 130°C , whereas chlorophenyl derivatives (e.g., ) melt at 222–224°C, reflecting substituent-dependent stability.
Biological Activity
5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has attracted attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound has the following structural and molecular characteristics:
- Molecular Formula : C12H11ClN2O3
- SMILES Notation : CN1C(=CC(=N1)C(=O)O)C2=C(C=C(C=C2)OC)Cl
- InChIKey : XCWHSEXWGBPTJB-UHFFFAOYSA-N
These characteristics suggest that the compound possesses a complex structure conducive to various biological interactions.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activities. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects:
These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an effective anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. For instance, compounds similar to this compound have shown efficacy in reducing inflammation in various animal models, comparable to established anti-inflammatory drugs like indomethacin .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the pyrazole moiety plays a crucial role in modulating pathways involved in inflammation and cancer cell proliferation. Some studies suggest that these compounds may inhibit key enzymes or receptors involved in tumor growth and inflammatory responses .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of pyrazole derivatives, including the compound of interest:
- Antitumor Activity : A study reported that derivatives similar to this compound exhibited significant growth inhibition in various cancer cell lines, with some compounds showing IC50 values as low as 0.01 µM against MCF7 cells .
- Synthesis and Evaluation : Research has focused on synthesizing new pyrazole derivatives and evaluating their biological activities, revealing a diverse range of effects from anti-tubercular to antimicrobial properties .
- Comparative Studies : In comparative studies against standard drugs, some derivatives demonstrated superior efficacy in inhibiting cancer cell proliferation and reducing inflammation .
Q & A
Q. What are the key synthetic strategies for preparing 5-(2-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid?
The synthesis typically involves a multi-step approach:
- Hydrazine Condensation : Reacting substituted hydrazines (e.g., 2-chloro-4-methoxyphenylhydrazine) with β-keto esters or diketones to form pyrazole intermediates.
- Cyclization : Acid- or base-catalyzed cyclization under reflux conditions (e.g., toluene with p-toluenesulfonic acid) to form the pyrazole core .
- Hydrolysis : Basic hydrolysis (e.g., KOH in MeOH) of ester intermediates to yield the carboxylic acid derivative .
- Purification : Crystallization via slow evaporation (e.g., acetic acid solution) to obtain pure crystals .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:
- Unit Cell Dimensions : Monoclinic systems (e.g., P2/c) with typical cell parameters: a ≈ 9.0–13.2 Å, b ≈ 8.8–20.1 Å, c ≈ 11.5–30.0 Å, β ≈ 92–102° .
- Hydrogen Bonding : Intramolecular O–H⋯O bonds stabilize the structure (bond lengths ~1.85–2.01 Å) .
- π-π Interactions : Centroid-centroid distances (3.8–3.9 Å) between pyrazole and aromatic rings enhance crystal packing .
Q. What spectroscopic methods confirm the compound’s identity?
- NMR : H and C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).
- IR : Carboxylic acid C=O stretching (~1700 cm) and O–H stretching (~2500–3000 cm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H] or [M−H]) and fragmentation patterns .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., Cl, CF) influence the compound’s reactivity and stability?
- Electronic Effects : Chlorine and methoxy groups alter electron density, affecting regioselectivity in nucleophilic substitutions. For example, Cl at the 2-position enhances electrophilic aromatic substitution resistance .
- Thermal Stability : Stronger intermolecular forces (e.g., hydrogen bonds, π-π stacking) in chlorinated derivatives increase melting points compared to non-halogenated analogs .
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
- Byproduct Formation : Competing reactions (e.g., over-alkylation) require precise stoichiometry and temperature control.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Ternary azeotropes (e.g., water/ethanol/toluene) aid in efficient water removal .
- Catalyst Efficiency : Acid catalysts like p-TSA improve cyclization but may require neutralization to prevent decomposition .
Q. How can computational methods (e.g., DFT) predict intermolecular interactions in the crystal lattice?
- Electrostatic Potential Maps : Identify regions prone to hydrogen bonding (e.g., carboxylic acid O–H as donors).
- Energy Minimization : Simulate π-π stacking distances (3.8–4.0 Å) and compare with experimental SC-XRD data .
- Conformational Analysis : Assess dihedral angles between aromatic rings (e.g., 58–69° for chlorophenyl vs. pyrazole planes) to explain steric effects .
Q. How do contradictory crystallographic data (e.g., bond lengths) across studies impact structural validation?
- Statistical Analysis : Compare mean bond lengths (e.g., C–C = 1.48 Å vs. 1.52 Å) using databases like Cambridge Structural Database (CSD) to identify outliers .
- Refinement Protocols : Discrepancies may arise from H-atom positioning (riding vs. free refinement) or data resolution (R factor < 0.08 preferred) .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate reaction parameters (temperature, solvent ratio) for yield improvement .
- Crystallization Troubleshooting : Slow evaporation in polar solvents (e.g., acetic acid) minimizes defects, while seeding techniques enhance crystal quality .
- Data Reproducibility : Report detailed refinement parameters (e.g., R factor, wR factor, data-to-parameter ratio > 14:1) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
